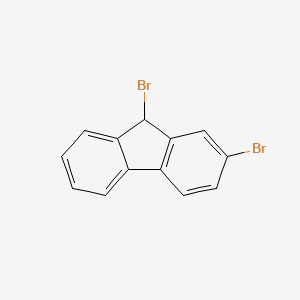

2,9-Dibromo-9h-fluorene

Description

Contextualization of Fluorene-Based Scaffolds in Modern Organic Chemistry and Advanced Materials

Fluorene (B118485) and its derivatives are cornerstones of modern organic chemistry and materials science, primarily due to their rigid, planar biphenyl (B1667301) structure bridged by a methylene (B1212753) or substituted carbon at the 9-position. This framework provides excellent thermal and chemical stability. nih.gov The π-conjugated system of fluorene is highly amenable to modification, allowing for the fine-tuning of its electronic properties. Consequently, fluorene-based materials are integral components in a wide array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The ability to introduce various functional groups at different positions on the fluorene skeleton allows for the creation of a diverse library of materials with tailored characteristics. nih.gov

Importance of Positional Isomerism in Dibrominated Fluorenes for Tailored Properties

The concept of positional isomerism, where substituents occupy different positions on the same molecular framework, is of paramount importance in the design of functional organic materials. dergipark.org.trnih.gov In the case of dibrominated fluorenes, the location of the two bromine atoms significantly influences the molecule's electronic structure, solubility, and solid-state packing. For instance, the well-studied 2,7-dibromofluorene (B93635) derivatives often exhibit properties distinct from other isomers due to their symmetrical nature, which affects the dipole moment and intermolecular interactions. nih.gov The 2,9-dibromo isomer, with one bromine on the aromatic ring and another on the bridging carbon, presents an asymmetric structure that is expected to lead to unique electronic and steric properties, potentially influencing charge transport and luminescence in ways that differ from its symmetric counterparts. dergipark.org.tr

Overview of Research Trajectories for Halogenated Fluorene Derivatives

Research into halogenated fluorene derivatives has been a vibrant area of investigation. The introduction of halogens, particularly bromine, serves two primary purposes. Firstly, the heavy atom effect of bromine can enhance intersystem crossing, which is beneficial for applications in phosphorescent OLEDs. Secondly, and more commonly, the bromine atoms act as versatile synthetic handles for introducing a wide range of other functional groups via cross-coupling reactions such as Suzuki and Stille couplings. This synthetic flexibility allows for the construction of complex conjugated polymers and dendrimers with precisely controlled architectures and properties. nih.gov While extensive research has focused on 2,7-dibrominated fluorenes as key monomers for polymerization, the exploration of other isomers like 2,9-dibromo-9H-fluorene as synthetic intermediates or as functional materials in their own right remains a less-trodden but potentially fruitful research avenue.

Despite the clear potential of 2,9-Dibromo-9H-fluorene, a survey of the current scientific literature reveals a significant gap in knowledge specifically concerning this isomer. While data on other brominated fluorenes are abundant, detailed experimental and theoretical studies on the synthesis, characterization, and application of 2,9-Dibromo-9H-fluorene are conspicuously absent. This lack of focused research presents both a challenge and an opportunity for the materials science community to explore a new frontier in the development of fluorene-based functional materials.

Structure

3D Structure

Properties

CAS No. |

6633-25-6 |

|---|---|

Molecular Formula |

C13H8Br2 |

Molecular Weight |

324.01 g/mol |

IUPAC Name |

2,9-dibromo-9H-fluorene |

InChI |

InChI=1S/C13H8Br2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13H |

InChI Key |

LCSRSFIWOSPUNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)Br)C(C2=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,9 Dibromo 9h Fluorene

Strategies for the Regioselective Bromination of 9H-Fluorene to Yield 2,9-Dibromo-9H-Fluorene

The direct synthesis of 2,9-Dibromo-9H-fluorene from fluorene (B118485) in a single step is challenging due to the differing reactivity of the aromatic and benzylic positions. Therefore, a multi-step approach is typically employed, capitalizing on well-established regioselective bromination reactions. The most logical pathway involves a two-step sequence: electrophilic aromatic bromination followed by free-radical bromination.

Step 1: Synthesis of 2-Bromofluorene (B47209) The first step is the regioselective monobromination of the fluorene ring at the C2 position. The C2 and C7 positions are the most electronically activated sites for electrophilic aromatic substitution. By controlling the stoichiometry of the brominating agent, monosubstitution can be favored. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in a polar solvent. Research has shown that using propylene (B89431) carbonate as a solvent at controlled temperatures allows for the synthesis of 2-bromofluorene with high selectivity. chemdad.comchemicalbook.com

Step 2: Synthesis of 2,9-Dibromo-9H-fluorene With 2-bromofluorene in hand, the second bromine atom is introduced at the benzylic C9 position. This position is not susceptible to electrophilic attack but is highly reactive towards free-radical substitution due to the stability of the resulting fluorenyl radical. The reaction is typically carried out using NBS in a non-polar solvent like carbon tetrachloride (CCl₄), with the addition of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under thermal or photochemical conditions. This method is analogous to the synthesis of 9-bromofluorene (B49992) from fluorene. A study on the reactions of 2-acyl-9-bromofluorene implicitly confirms the stability and accessibility of molecules with this substitution pattern. researchgate.net

The proposed synthetic sequence is summarized in the table below.

| Step | Reactant | Reagents and Conditions | Product | Yield |

| 1 | 9H-Fluorene | N-Bromosuccinimide (1.0-1.1 equiv.), Propylene Carbonate, 23-60°C. chemdad.comchemicalbook.com | 2-Bromofluorene | High |

| 2 | 2-Bromofluorene | N-Bromosuccinimide (1.0 equiv.), Benzoyl Peroxide (cat.), CCl₄, Reflux. | 2,9-Dibromo-9H-fluorene | Good |

Synthesis of 9-Substituted 2,9-Dibromo-9H-Fluorene Derivatives

The C9 position of the fluorene core is acidic (pKa ≈ 23 in DMSO) and can be deprotonated with a suitable base to form the fluorenyl anion. google.com This nucleophilic anion is central to the synthesis of a vast array of 9-substituted fluorene derivatives.

Introducing alkyl chains at the C9 position is a critical strategy for improving the solubility of fluorene-based materials in common organic solvents and for controlling their solid-state packing and morphology. This is particularly important for applications in organic electronics. The synthesis of 9-alkyl-2,9-dibromo-9H-fluorene derivatives can be envisioned through the alkylation of the 2,9-dibromofluorenyl anion. However, a more practical and controlled approach involves the alkylation of 2-bromofluorene, followed by bromination at the C9 position.

A robust method for the mono-alkylation of fluorenes utilizes potassium tert-butoxide (t-BuOK) as a catalyst for the reaction between the fluorene derivative and an alcohol, which serves as the alkylating agent. rsc.orgresearchgate.net Alternatively, classical SN2 reactions involving a base like potassium hydroxide (B78521) (KOH) and an alkyl halide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) are effective. google.com Once the 9-alkyl-2-bromofluorene is synthesized, the second bromine can be introduced at the 9-position via radical bromination as described in section 2.1.

| Starting Material | Alkylating Agent | Base/Catalyst & Conditions | Intermediate Product | Final Product (after C9 bromination) |

| 2-Bromofluorene | Hexyl bromide | KOH, DMSO, Room Temp. google.com | 2-Bromo-9-hexylfluorene | 2,9-Dibromo-9-hexyl-9H-fluorene |

| 2-Bromofluorene | Benzyl alcohol | t-BuOK (cat.), Toluene, 120°C. rsc.orgresearchgate.net | 2-Bromo-9-benzylfluorene | 2,9-Dibromo-9-benzyl-9H-fluorene |

| 2-Bromofluorene | Iodomethane | KOH, DMSO, 30-35°C. google.com | 2-Bromo-9-methylfluorene | 2,9-Dibromo-9-methyl-9H-fluorene |

The introduction of aryl or heteroaryl groups at the C9 position creates sterically hindered, three-dimensional structures that can prevent intermolecular aggregation (π-stacking), leading to materials with high photoluminescence quantum yields in the solid state.

A well-established route to synthesize 9-aryl-9-bromofluorenes begins with the corresponding fluorenone. orgsyn.org This methodology can be adapted to start from 2-bromofluorenone, which is readily prepared by the oxidation of 2-bromofluorene. google.comchemicalbook.comchemicalbook.com The synthesis proceeds via a Grignard reaction, where an arylmagnesium halide adds to the carbonyl group of 2-bromofluorenone to form a tertiary alcohol. Subsequent treatment of this alcohol with hydrobromic acid (HBr) substitutes the hydroxyl group with a bromine atom, yielding the desired 2-bromo-9-aryl-9-bromo-9H-fluorene.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Bromofluorenone | Phenylmagnesium bromide, THF | 2-Bromo-9-phenyl-9H-fluoren-9-ol |

| 2 | 2-Bromo-9-phenyl-9H-fluoren-9-ol | 48% aq. HBr, Toluene, Room Temp. orgsyn.org | 2,9-Dibromo-9-phenyl-9H-fluorene |

| 1 | 2-Bromofluorenone | (4-methoxyphenyl)magnesium bromide, THF | 2-Bromo-9-(4-methoxyphenyl)-9H-fluoren-9-ol |

| 2 | 2-Bromo-9-(4-methoxyphenyl)-9H-fluoren-9-ol | 48% aq. HBr, Toluene, Room Temp. orgsyn.org | 2,9-Dibromo-9-(4-methoxyphenyl)-9H-fluorene |

Advanced Coupling Reactions Utilizing 2,9-Dibromo-9H-Fluorene as a Precursor

The two bromine atoms in 2,9-dibromo-9H-fluorene and its derivatives serve as synthetic handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The electronic and steric differences between the C2 (aryl) and C9 (benzylic) positions allow for potential regioselective reactions.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, typically coupling an aryl halide with an arylboronic acid or ester. acs.orgnih.gov In the context of a 2,9-dibromo-9H-fluorene derivative, the reaction is expected to occur selectively at the C2 position. The oxidative addition of the palladium(0) catalyst to the C(sp²)-Br bond at the 2-position is far more favorable than its reaction with the C(sp³)-Br bond at the benzylic 9-position under typical Suzuki conditions. nih.gov

This selective reactivity allows for the synthesis of 2-aryl-9-bromo-9-substituted-fluorenes, which are versatile building blocks for more complex materials, including polymers and advanced optoelectronic molecules. chemicalbook.com

| Reactant | Coupling Partner | Catalyst System | Product |

| 2,9-Dibromo-9-alkyl-9H-fluorene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux | 9-Bromo-9-alkyl-2-phenyl-9H-fluorene |

| 2,9-Dibromo-9-alkyl-9H-fluorene | Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄, n-Butanol, 100°C | 9-Bromo-9-alkyl-2-(thiophen-2-yl)-9H-fluorene |

| 2,9-Dibromo-9-aryl-9H-fluorene | 4-Vinylphenylboronic acid | PdCl₂(dppf), K₂CO₃, Dioxane/H₂O, 90°C | 9-Aryl-9-bromo-2-(4-vinylphenyl)-9H-fluorene |

The Stille cross-coupling reaction provides another efficient method for C-C bond formation by reacting an organic halide with an organostannane reagent, catalyzed by palladium. wikipedia.orglibretexts.org Similar to the Suzuki reaction, the Stille coupling is most effective for C(sp²)-hybridized carbons. Therefore, for a 2,9-dibromo-9H-fluorene substrate, the reaction will preferentially occur at the C2-Br bond. wikipedia.org

This reaction is particularly valuable in polymer chemistry. For instance, 2,7-dibromofluorene (B93635) derivatives are frequently used as monomers in Stille polymerization reactions. acs.org By analogy, a 2-bromo-9-stannyl-fluorene derivative could be coupled with a 2,9-dibromo-fluorene derivative, or a di-stannylated aromatic compound could be polymerized with a 2,9-dibromo-fluorene derivative to create well-defined polymers with the fluorene unit incorporated into the main chain. This allows for the synthesis of conjugated polymers with tailored electronic and physical properties.

| Reactant Type A (Halide) | Reactant Type B (Organostannane) | Catalyst | Reaction Type |

| 2,9-Dibromo-9,9-dialkyl-9H-fluorene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Derivatization |

| 2,9-Dibromo-9,9-dialkyl-9H-fluorene | 2,5-Bis(tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | Polymerization |

| 2-Bromo-9,9-dialkyl-7-(tributylstannyl)-9H-fluorene | (Self-condensation) | Pd(PPh₃)₄ | Polymerization |

Other Palladium-Catalyzed Coupling Reactions for Complex Architectures

While Suzuki and Heck reactions are staples in the functionalization of aryl halides, the diverse reactivity of 2,9-Dibromo-9H-fluorene lends itself to a broader range of palladium-catalyzed transformations for the synthesis of intricate molecular structures. The presence of both an aryl bromide (C2-Br) and a benzylic bromide (C9-Br) allows for orthogonal or tandem reactions, significantly expanding its synthetic utility.

Palladium-catalyzed reactions can be tailored to selectively target either the sp²-hybridized carbon at the C2 position or the sp³-hybridized carbon at the C9 position. For instance, tandem cross-coupling reactions can be designed where the initial coupling occurs at one bromine site, followed by a subsequent, different coupling reaction at the other. This approach is instrumental in creating asymmetric and highly elaborate fluorene-based systems. thieme-connect.deorganic-chemistry.orgacs.org

A notable strategy involves the palladium-catalyzed coupling of 2-iodobiphenyls with alkenyl bromides to construct 9-(diorganomethylidene)fluorenes. rsc.org This method proceeds through a sequence of C-H activation, oxidative addition, reductive elimination, and intramolecular Heck coupling, showcasing the versatility of palladium catalysis in building complex fluorene cores. rsc.org While not directly starting from 2,9-dibromo-9H-fluorene, this illustrates the advanced palladium-catalyzed methods used to create complex fluorene architectures.

The choice of ligands is paramount in directing the outcome of these coupling reactions. Bulky electron-rich phosphine (B1218219) ligands, for example, can facilitate challenging cross-couplings, including those involving sterically hindered substrates or less reactive coupling partners. acs.org The development of such catalyst systems is crucial for expanding the scope of substrates that can be effectively coupled with fluorene derivatives.

Derivatization Pathways for Further Functionalization of 2,9-Dibromo-9H-Fluorene

The synthetic potential of 2,9-Dibromo-9H-fluorene extends beyond palladium-catalyzed reactions, with numerous derivatization pathways available for its further functionalization. The distinct reactivity of the C2 and C9 positions is key to these strategies.

The bromine at the C9 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, reaction with amines can lead to the formation of fluorenylamines, which are important precursors for various functional materials. The C9 position can also be functionalized through reactions with alkoxides, thiolates, and other nucleophiles.

Conversely, the aryl bromide at the C2 position is more amenable to transformations that proceed via organometallic intermediates or transition-metal catalysis. This includes not only the palladium-catalyzed reactions discussed previously but also other metal-catalyzed processes like Sonogashira, Stille, and Buchwald-Hartwig amination reactions.

A powerful strategy for creating functionalized fluorene derivatives involves a Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. thieme-connect.de While this method starts from a fluoren-9-ol, the principles of activating the C9 position for nucleophilic attack are relevant. Such reactions can yield highly functionalized 9,9-disubstituted fluorenes with interesting photophysical properties. thieme-connect.de

Furthermore, the fluorene core itself can be modified. For example, oxidation of the C9 position can yield the corresponding fluorenone derivative, which opens up another set of chemical transformations. The 2-bromo-9-fluorenone (B123733) can then be used in reactions like Grignard additions to introduce further diversity at the C9 position. chemicalbook.com

The following table summarizes some of the derivatization approaches for fluorene systems, highlighting the versatility of this molecular scaffold.

| Starting Material Class | Reagent/Catalyst | Product Class | Reference |

| 2,7-Dibromo-9,9-dialkylfluorene | Arylboronic acids / Pd catalyst | 2,7-Diaryl-9,9-dialkylfluorenes | researchgate.net |

| 2-Iodobiphenyls | Alkenyl bromides / Pd catalyst | 9-(Diorganomethylidene)fluorenes | rsc.org |

| 9-(Phenylethynyl)-9H-fluoren-9-ols | Isatin imines / BF₃·OEt₂ | Functionalized 9,9-disubstituted fluorenes | researchgate.net |

| 2-Bromo-9H-fluoren-9-one | Phenylmagnesium chloride | 2-Bromo-9,9-diphenyl-9H-fluoren-9-ol | chemicalbook.com |

| 2,2′-Dibromobiphenyls | 1,1-Diboronates / Pd(0) catalyst | 9H-Fluorene derivatives | organic-chemistry.org |

It is important to note that while the principles of these reactions are applicable, the specific outcomes and conditions for 2,9-Dibromo-9H-fluorene would require experimental validation due to the unique electronic and steric environment created by its substitution pattern.

Molecular Structure, Conformation, and Intermolecular Interactions of 2,9 Dibromo 9h Fluorene and Its Derivatives

Crystallographic Analysis of 2,9-Dibromo-9H-Fluorene and Related Compounds

Crystallographic analysis provides definitive insights into the three-dimensional structure of molecules in the solid state, revealing details about conformation, bond lengths, angles, and the nature of intermolecular packing.

Determination of Molecular Conformation and Packing Modes in the Solid State

The fluorene (B118485) moiety itself is a rigid, planar system. However, substitution at the C9 position and on the aromatic rings can introduce conformational variations and significantly influence how the molecules arrange themselves in a crystal lattice.

For instance, the crystal structure of 2,7-Dibromo-9,9-dihexyl-9H-fluorene reveals how bulky alkyl chains at the C9 position impact molecular packing. These chains extend nearly perpendicular to the fluorene ring system. This arrangement forces a significant separation of 13.5 Å between parallel fluorene units, effectively preventing the π–π stacking that is common in unsubstituted fluorene. nih.gov In contrast, the derivative 2,7-Dibromo-9,9-dimethyl-9H-fluorene shows a different packing mode where the less bulky methyl groups allow for closer intermolecular approach. sigmaaldrich.comsigmaaldrich.com

Table 1: Crystallographic Data for a Related Fluorene Derivative This table presents crystallographic data for a representative brominated fluorene derivative, illustrating typical parameters.

| Parameter | 2,7-Dibromo-9,9-dihexyl-9H-fluorene |

| Formula | C25H32Br2 |

| Molecular Weight | 492.3 g/mol |

| Crystal System | Not specified |

| CCDC Number | 628907 |

| Key Feature | Alkyl chains prevent π-π stacking. nih.gov |

Investigation of π-π Stacking and Halogen Bonding Interactions

Intermolecular interactions such as π-π stacking and halogen bonding are crucial in dictating the solid-state architecture and, consequently, the material properties of organic semiconductors.

π-π Stacking: This non-covalent interaction occurs between aromatic rings and is fundamental to charge transport in many organic electronic materials. The efficiency of this interaction depends on the distance and orientation between the stacked rings. In many fluorene derivatives, the molecules arrange in co-facial stacks. However, as seen with 2,7-dibromo-9,9-dihexyl-9H-fluorene, bulky substituents at the C9 position can sterically hinder this stacking. nih.gov For 2,9-Dibromo-9H-fluorene, the single bromine atom at C9 is less sterically demanding than two long alkyl chains, suggesting that π-π interactions might still play a role in its crystal packing, although potentially modulated by other forces.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between a halogen atom (acting as an electrophilic region, or "σ-hole") and a nucleophilic site, such as a lone pair on another halogen, oxygen, or nitrogen atom. nih.gov In brominated fluorenes, the bromine atoms can participate in various types of these interactions, including Br···Br and Br···π contacts. Computational studies on halogenated molecules confirm that these interactions can be significant, sometimes competing with or even exceeding the strength of traditional hydrogen bonds. nih.gov The presence of two bromine atoms in 2,9-Dibromo-9H-fluorene, one on the aromatic ring and one at the bridge carbon, provides multiple sites for potential halogen bonding, which would strongly influence its supramolecular assembly. nih.govresearchgate.net

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are indispensable for confirming the chemical identity and probing the structural details of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. For 2,9-Dibromo-9H-fluorene, ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons and the single proton at the C9 position. The aromatic protons would appear as a complex set of multiplets in the typical downfield region (around 7-8 ppm). The chemical shifts and coupling patterns would be unique to the 2-bromo substitution pattern. The proton at the C9 position, being adjacent to a bromine atom, would likely appear as a singlet at a chemical shift around 5-6 ppm. For comparison, ¹H NMR data for the related compound 3,6-dibromo-9,9-dioctyl-9H-fluorene has been reported. researchgate.net

¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon atom. The carbon atom bonded to bromine (C2) would be identifiable, as would the C9 carbon, which is also bonded to a bromine atom. The chemical shift of the C9 carbon would be particularly informative. In 9-bromo-9-phenylfluorene , the C9 carbon appears at δ = 67.5 ppm. orgsyn.org A similar value would be expected for 2,9-Dibromo-9H-fluorene.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,9-Dibromo-9H-Fluorene This table is predictive, based on data from analogous compounds.

| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

| Aromatic CH | 7.0 - 8.0 | 120 - 145 | Complex multiplet patterns due to Br substituent. |

| C9-H | ~5.5 | ~65 | Shift influenced by adjacent bromine atom. |

| Aromatic C-Br | - | ~122 | Chemical shift for the carbon directly bonded to bromine. |

| Aromatic C (quaternary) | - | 140 - 150 | Bridgehead and other non-protonated carbons. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

For 2,7-Dibromo-9H-fluorene (an isomer of the target compound), the molecular weight is 324.011 g/mol . nist.govnist.gov The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a triplet of molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The primary fragmentation pathway would involve the loss of one or both bromine atoms. The key fragments observed in the mass spectrum of 2,7-Dibromofluorene (B93635) are:

m/z = 322, 324, 326: The molecular ion (M⁺) cluster.

m/z = 243, 245: The fragment corresponding to the loss of one bromine atom ([M-Br]⁺).

m/z = 164: The fragment corresponding to the loss of both bromine atoms ([M-2Br]⁺). nih.gov

A similar pattern would be expected for 2,9-Dibromo-9H-fluorene, confirming its elemental composition and providing evidence of the dibromo-substitution.

Table 3: Key Fragments in the Mass Spectrum of Dibromofluorene Isomers

| m/z Value | Ion | Significance |

| 322, 324, 326 | [C₁₃H₈Br₂]⁺ | Molecular Ion (M⁺) cluster, confirms presence of two Br atoms. |

| 243, 245 | [C₁₃H₈Br]⁺ | Loss of one bromine atom. |

| 165 | [C₁₃H₉]⁺ | Fluorenyl cation after loss of both bromine atoms. |

| 164 | [C₁₃H₈]⁺ | Fluorene radical cation after loss of Br and HBr. nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

For a molecule like 2,9-Dibromo-9H-fluorene, the spectra would be dominated by vibrations of the fluorene core. Key expected vibrational bands include:

Aromatic C-H Stretch: Typically found in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: A signal from the C9-H group, expected around 2850-2950 cm⁻¹.

Aromatic C=C Stretch: A series of sharp bands between 1450 and 1600 cm⁻¹.

C-Br Stretch: The vibrations associated with the carbon-bromine bonds would appear in the far-infrared region, typically below 700 cm⁻¹.

The NIST Chemistry WebBook contains a gas-phase IR spectrum for the isomer 2,7-Dibromo-9H-fluorene , which can serve as a reference. nist.gov Additionally, IR and Raman spectra are available for 2,7-Dibromo-9-fluorenone , where the C9 position is a carbonyl group. nih.gov These reference spectra help in assigning the principal vibrational modes of the dibrominated fluorene skeleton.

Computational Chemistry Approaches to Understand Electronic Structure

Computational chemistry provides powerful tools to investigate the electronic and photophysical properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. For 2,9-Dibromo-9H-fluorene and its derivatives, theoretical calculations are instrumental in understanding their molecular structure, conformation, and intermolecular interactions, which in turn govern their material properties. The following sections delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the ground and excited state characteristics of these compounds.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Within the framework of DFT, the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional ab initio methods that deal with the complex many-electron wavefunction.

For fluorene derivatives, DFT calculations are routinely employed to predict a variety of ground-state properties. These calculations typically begin with a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. From this optimized geometry, a wealth of information can be extracted.

Key Ground State Properties Calculated with DFT:

Optimized Molecular Geometry: DFT provides precise information on bond lengths, bond angles, and dihedral angles. For 2,9-Dibromo-9H-fluorene, this would reveal the planarity of the fluorene core and the orientation of the bromine atoms.

Electronic Energy and Distribution: The total electronic energy of the molecule in its ground state is a fundamental output. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule.

Molecular Orbitals (HOMO/LUMO): DFT calculates the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic and optical properties of the material, including its conductivity and absorption characteristics.

Dipole Moment: The ground-state dipole moment can be calculated to understand the molecule's polarity, which affects its solubility and intermolecular interactions.

A typical DFT study on a fluorene derivative would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that provide a good balance between accuracy and computational cost. The choice of functional and basis set is crucial and is often validated against experimental data where available.

| Parameter | Illustrative Calculated Value | Significance |

| HOMO Energy | -6.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 eV | Influences the electronic absorption spectrum and chemical reactivity. |

| Ground State Dipole Moment | 1.2 D | Indicates the overall polarity of the molecule. |

This table is illustrative and does not represent experimentally or theoretically confirmed values for 2,9-Dibromo-9H-fluorene.

Time-Dependent DFT (TD-DFT) for Excited State Analysis and Photophysical Prediction

While DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for calculating the properties of electronic excited states. chemrxiv.org TD-DFT is particularly valuable for predicting the photophysical behavior of molecules like 2,9-Dibromo-9H-fluorene, which are of interest for applications in organic electronics such as organic light-emitting diodes (OLEDs). nih.gov

TD-DFT calculations are typically performed on the DFT-optimized ground-state geometry to predict vertical excitation energies, which correspond to the absorption of light. By optimizing the geometry of the first excited state, it is also possible to calculate emission energies (fluorescence).

Key Excited State Properties Calculated with TD-DFT:

Excitation Energies and Wavelengths: TD-DFT predicts the energies required to promote an electron from an occupied orbital to a virtual orbital. These energies correspond to the wavelengths of maximum absorption (λmax) in the UV-visible spectrum.

Oscillator Strengths: This property indicates the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to strong absorption bands.

Nature of Electronic Transitions: TD-DFT provides information about which molecular orbitals are involved in an electronic transition (e.g., HOMO to LUMO). This helps in characterizing the nature of the excited state, such as whether it is a localized excitation or involves charge transfer.

Fluorescence Energies: By optimizing the geometry of the first singlet excited state (S1), the energy of fluorescence can be predicted. The difference between the absorption and emission energies is known as the Stokes shift.

Radiative Lifetimes: The theory can also be used to estimate the radiative lifetime of the excited state, which is an important parameter for emissive materials. nih.gov

The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional, and for certain types of excited states, such as those with significant charge-transfer character, standard functionals may be less reliable. aip.org Nevertheless, TD-DFT remains a cornerstone of computational photochemistry for its balance of computational efficiency and predictive power for many systems. nih.govnih.gov Studies on various fluorene derivatives have demonstrated the utility of TD-DFT in rationalizing their photophysical properties and guiding the design of new materials. nih.govresearchgate.net

The following table provides an example of the kind of photophysical data that TD-DFT calculations would yield for 2,9-Dibromo-9H-fluorene.

| Parameter | Illustrative Calculated Value | Significance |

| First Singlet Excitation Energy (S0 → S1) | 3.5 eV | Corresponds to the main absorption band in the UV-visible spectrum. |

| Absorption Wavelength (λmax) | 354 nm | Predicts the color and light-absorbing properties of the compound. |

| Oscillator Strength (f) | 0.8 | Indicates a strongly allowed and intense electronic transition. |

| Fluorescence Energy (S1 → S0) | 3.1 eV | Corresponds to the emission of light from the excited state. |

| Fluorescence Wavelength | 400 nm | Predicts the color of the emitted light. |

This table is illustrative and does not represent experimentally or theoretically confirmed values for 2,9-Dibromo-9H-fluorene.

Polymerization Chemistry of 2,9 Dibromo 9h Fluorene for Conjugated Polymer Synthesis

Homopolymerization of 2,9-Dibromo-9H-Fluorene: Synthetic Strategies and Polymer Properties

The homopolymerization of 2,9-Dibromo-9H-fluorene is typically achieved through metal-catalyzed cross-coupling reactions, with Yamamoto and Suzuki coupling being the most prominent methods. These methods allow for the formation of structurally defined poly(2,9-fluorene)s. dtic.mil

Yamamoto Coupling Polymerization: This method involves the dehalogenative polycondensation of 2,9-Dibromo-9H-fluorene using a nickel(0) complex, typically generated in situ from a nickel(II) salt with a reducing agent. The reaction proceeds through the formation of an organonickel intermediate, leading to the C-C bond formation between monomer units. A key advantage of Yamamoto coupling is the direct polymerization of the dibromo-monomer without the need for conversion to a boronic acid or ester derivative.

Suzuki Coupling Polymerization: For Suzuki coupling, 2,9-Dibromo-9H-fluorene must first be converted into a fluorene-2,9-diboronic acid or its corresponding ester. This monomer is then polymerized with a dihalo-comonomer, or in the case of homopolymerization, a dihalo-fluorene derivative could be used in a self-condensation reaction, though this is less common for homopolymer synthesis from a single monomer. Palladium-based catalysts are ubiquitously employed for Suzuki polycondensation. nih.gov

The properties of the resulting poly(2,9-fluorene) are heavily dependent on the substituents at the C9 position. These substituents are crucial for ensuring solubility of the otherwise rigid polymer backbone. Typically, long alkyl chains are introduced at the C9 position prior to polymerization. The nature of these side chains influences the polymer's solubility, processability, and solid-state packing, which in turn affect its electronic and photophysical properties. For instance, branched alkyl chains can enhance solubility and influence the morphology of thin films. researchgate.net

| Polymerization Method | Catalyst/Reagents | Key Features | Resulting Polymer |

| Yamamoto Coupling | Ni(COD)₂, 2,2'-bipyridyl | Direct polymerization of dibromo-monomer; good for high molecular weight. | Poly(9,9-dialkyl-2,9-fluorene) |

| Suzuki Coupling | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Requires conversion of monomer to boronic acid/ester; versatile for copolymerization. | Poly(9,9-dialkyl-2,9-fluorene) |

Copolymerization of 2,9-Dibromo-9H-Fluorene with Co-monomers

Copolymerization is a powerful strategy to fine-tune the properties of conjugated polymers. By incorporating different comonomers with 2,9-Dibromo-9H-fluorene, the electronic structure, band gap, and solubility of the resulting copolymers can be systematically controlled.

To create donor-acceptor (D-A) copolymers, the electron-accepting fluorene (B118485) unit (when appropriately substituted) can be copolymerized with electron-donating comonomers. However, fluorene itself is generally considered an electron-rich unit. To induce acceptor character, electron-withdrawing groups can be incorporated, or it can be paired with stronger donors. For instance, copolymerizing a 2,9-dibromo-9,9-dialkylfluorene with comonomers like thiophene (B33073), carbazole, or other electron-rich heterocycles can lead to polymers with tailored charge transport properties.

A prominent example of a D-A architecture involves the copolymerization of a fluorene derivative with an electron-deficient unit like benzothiadiazole (BT). nih.govrsc.org The alternating arrangement of donor and acceptor units along the polymer backbone leads to the formation of a low-lying Lowest Unoccupied Molecular Orbital (LUMO) and a high-lying Highest Unoccupied Molecular Orbital (HOMO), resulting in a reduced band gap and a shift in absorption and emission to longer wavelengths. mdpi.com

To achieve polymers with even lower band gaps, which are desirable for applications such as organic photovoltaics and near-infrared emitters, 2,9-Dibromo-9H-fluorene can be copolymerized with strong electron-accepting, low band gap comonomers. Examples of such comonomers include diketopyrrolopyrrole (DPP) and thieno[3,4-b]pyrazine. The significant intramolecular charge transfer between the fluorene donor and the low band gap acceptor unit in these copolymers results in broad absorption spectra extending into the red or even near-infrared region of the electromagnetic spectrum.

| Comonomer Type | Example Comonomer | Resulting Copolymer Architecture | Key Property Change |

| Electron-Rich | Thiophene | Donor-Donor or weak Donor-Acceptor | Modulation of HOMO/LUMO levels |

| Electron-Deficient (Acceptor) | Benzothiadiazole (BT) nih.govrsc.org | Donor-Acceptor (D-A) | Reduced band gap, red-shifted absorption/emission |

| Low Band Gap Acceptor | Diketopyrrolopyrrole (DPP) acs.org | Strong Donor-Acceptor (D-A) | Significant reduction in band gap, NIR absorption |

Conjugated polyelectrolytes (CPEs) are a class of conjugated polymers that are soluble in polar solvents, including water, due to the presence of ionic functional groups on their side chains. To synthesize CPEs based on 2,9-Dibromo-9H-fluorene, the monomer can be functionalized at the C9 position with side chains bearing ionic groups such as sulfonate, carboxylate, or quaternary ammonium (B1175870) moieties. dtic.mil

Alternatively, 2,9-Dibromo-9H-fluorene can be copolymerized with another aromatic monomer that already carries the ionic functionalities. ossila.com These water-soluble conjugated polymers are of great interest for applications in biosensors and as interfacial layers in organic electronic devices. The synthesis of such polymers often utilizes palladium-catalyzed cross-coupling reactions like Suzuki coupling, which are tolerant to a wide range of functional groups. dtic.mil

Control of Polymer Molecular Weight and Polydispersity

The molecular weight and polydispersity (PDI) of conjugated polymers are critical parameters that significantly impact their processing, film-forming properties, and ultimately, device performance. For polyfluorenes synthesized via step-growth polymerization methods like Suzuki or Yamamoto coupling, controlling these parameters can be challenging.

One common strategy to control molecular weight is to introduce a slight stoichiometric imbalance between the dihalo and diboronic ester monomers in Suzuki polycondensation. Alternatively, a monofunctional "end-capper" molecule can be added to the polymerization mixture to terminate the growing polymer chains. nih.govaau.edu.et

More advanced techniques, such as catalyst-transfer polycondensation (CTP), offer a "living" chain-growth polymerization mechanism, which allows for the synthesis of polymers with predictable molecular weights and narrow polydispersities (PDI < 1.5). scholaris.cax-mol.com In CTP, the catalyst remains associated with the growing polymer chain end and "walks" along the monomer backbone as it incorporates new monomer units. This method provides excellent control over the polymer architecture.

| Control Method | Description | Effect on Polymer Properties |

| Stoichiometric Imbalance | Using a slight excess of one of the comonomers in Suzuki coupling. | Limits the achievable molecular weight. |

| End-Capping | Addition of a monofunctional reagent (e.g., a phenylboronic acid or a bromobenzene (B47551) derivative). aau.edu.et | Controls the final molecular weight by terminating chain growth. |

| Catalyst-Transfer Polycondensation (CTP) | A chain-growth polymerization mechanism where the catalyst remains active on the polymer chain end. scholaris.ca | Produces polymers with controlled molecular weight and low polydispersity. |

Regioregularity and Defect Structures in 2,9-Dibromo-9H-Fluorene-Based Polymers

Regioregularity refers to the specific orientation of monomer units within the polymer chain. For asymmetrically substituted monomers, the lack of control over their orientation during polymerization can lead to regiorandom structures, which can disrupt the planarity of the polymer backbone and hinder intermolecular packing. While 2,9-Dibromo-9H-fluorene itself is a symmetric monomer, the concept of regioregularity becomes crucial when it is copolymerized with an asymmetric comonomer. rsc.org

For instance, in the copolymerization of 2,9-Dibromo-9H-fluorene with an asymmetrically substituted thiophene derivative, the orientation of the thiophene unit can be either "head-to-tail" or "head-to-head"/"tail-to-tail". The degree of regioregularity can have a profound impact on the polymer's optical and electronic properties. rsc.orgkaist.ac.kr

Defect structures in polyfluorenes can also arise from side reactions during polymerization or from the presence of impurities in the monomers. One common defect is the formation of fluorenone units due to oxidation of the C9 position, especially if the C9 is unsubstituted. These fluorenone defects can act as exciton (B1674681) traps, leading to undesirable green emission in blue-emitting polyfluorenes. acs.org Careful monomer purification and oxygen-free polymerization conditions are essential to minimize the formation of such defects.

Photophysical and Electronic Properties of 2,9 Dibromo 9h Fluorene Based Materials

Fundamental Photophysical Processes in 2,9-Dibromofluorene-Derived Materials

The incorporation of the 2,9-dibromofluorene unit into larger molecular structures, such as polymers and dendrimers, significantly influences their interaction with light. These materials are often designed for applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics, where their light-absorbing and emitting properties are of paramount importance.

Electronic Absorption Spectroscopy and Band Gap Determination

The electronic absorption spectra of materials based on 2,9-dibromofluorene derivatives provide insights into their electronic transitions and are crucial for determining their energy band gaps. In conjugated polymers, the primary absorption band is attributed to the π-π* transition of the conjugated backbone. For instance, fluorene-based conjugated polymers typically exhibit strong absorption in the near-ultraviolet range.

Polymers synthesized using 2,7-dibromo-9,9-disubstituted fluorene (B118485) monomers, which are structurally related to 2,9-dibromofluorene, show absorption maxima in the range of 344–386 nm when dissolved in tetrahydrofuran (B95107) (THF). researchgate.net For example, copolymers of 9,9-dioctylfluorene with 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) exhibit an absorption peak around 380 nm, which is characteristic of the fluorene segment. 20.210.105 The position of this absorption peak can be influenced by the specific substituents at the C-9 position and the nature of the comonomers in the case of copolymers. The energy bandgap of these materials, a critical parameter for electronic applications, is often estimated from the onset of the absorption edge in their UV-Vis spectra. For many fluorene-based polymers, the bandgap is typically above 3.50 eV, which makes them suitable for applications requiring transparency in the visible region. lu.lv

| Polymer System | Absorption Maxima (λmax) in THF (nm) | Reference |

|---|---|---|

| Polyphenylene-substituted dendronized fluorene polymers (P1-P8) | 344–386 | researchgate.net |

| Copolymers of 9,9-dioctylfluorene and DBT | ~380 | 20.210.105 |

Photoluminescence Emission Characteristics (Fluorescence, Phosphorescence)

Fluorene-based materials are well-known for their strong blue fluorescence. 20.210.105 The emission properties are highly dependent on the molecular structure, substitution pattern, and the physical state (solution or solid film). In solution, polymers derived from 2,7-dibromofluorene (B93635) monomers typically exhibit a blue emission with maxima around 410 nm. 20.210.105 For example, a series of polyphenylene-substituted dendronized fluorene polymers showed photoluminescence maxima in the range of 414–418 nm, with a shoulder peak between 437–440 nm. researchgate.net

When 2,9-dibromofluorene is incorporated into copolymers with lower bandgap monomers, efficient energy transfer can occur from the fluorene units to the comonomer units. mdpi.comrsc.org This results in a shift of the emission to longer wavelengths. For instance, copolymers of fluorene with dicyanostilbene derivatives can produce yellow-green light, while those with 9,10-dicyanophenanthrene can emit in the greenish-blue region. mdpi.com Similarly, incorporating a small amount of a red-emitting comonomer like DBT can completely quench the blue emission of the polyfluorene and result in saturated red emission. 20.210.105 The emission peak of these red-emitting copolymers can be tuned from 628 nm to 674 nm by increasing the DBT content. 20.210.105

The photoluminescence of polyfluorene thin films can be significantly enhanced by optimizing the film's microstructure, for example, through solvent vapor annealing. This process can lead to an increase in the fraction of a specific planar phase of the polymer, resulting in a substantial enhancement of the emission intensity. semanticscholar.org

| Material | Emission Maxima (λem) (nm) | Conditions | Reference |

|---|---|---|---|

| Neutral poly(2,7-fluorene) derivatives | ~410 | Solution | 20.210.105 |

| Polyphenylene-substituted dendronized fluorene polymers | 414–418 (shoulder at 437-440) | THF Solution | researchgate.net |

| Fluorene-dicyanostilbene copolymers | Yellow-Green Emission | Electroluminescence | mdpi.com |

| Fluorene-9,10-dicyanophenanthrene copolymers | Greenish-Blue Emission | Electroluminescence | mdpi.com |

| Fluorene-DBT copolymers (1-35% DBT) | 628–674 | Solid Film | 20.210.105 |

Quantum Yields and Luminescence Efficiencies

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. Fluorene-based materials are known for their high PLQYs, particularly in solution. For well-defined poly(2,7-fluorene) derivatives, quantum yields as high as 0.87 have been reported in solution. 20.210.105 For a series of dendronized fluorene-based polymers, the quantum efficiency was found to be in the range of 0.41–0.57. researchgate.net

In the solid state, the PLQY can be affected by intermolecular interactions and aggregation. However, by careful molecular design, high efficiencies can be maintained. For example, by covalently attaching a small amount of a green-emitting dopant to a polyfluorene host, a high PLQY of up to 0.96 in solid films has been achieved due to efficient energy transfer. researchgate.net In OLED devices, the external quantum efficiency (EQE) is a key performance metric. For red-emitting copolymers of fluorene and DBT, an EQE of 1.4% has been achieved. 20.210.105 Copolymers of fluorene with 9,10-dicyanophenanthrene have been used in OLEDs that exhibit a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A. mdpi.com

Charge Carrier Generation, Transport, and Recombination Mechanisms

The ability of a material to transport electrical charges (holes and electrons) is fundamental to its performance in electronic devices. In fluorene-based materials, charge transport occurs through the hopping of charge carriers between adjacent conjugated segments.

Hole and Electron Mobility in Thin Films

Fluorene-based materials can exhibit both hole and electron transporting properties, and in some cases, bipolar charge transport where both types of charge carriers are mobile. rsc.org The mobility of charge carriers is a critical parameter that influences the performance of devices like organic field-effect transistors (OFETs) and OLEDs.

For fluorene-based bipolar charge transporting materials, hole mobilities are typically in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s. rsc.org In some of these materials, the electron mobility is about an order of magnitude lower than the hole mobility. rsc.org However, by modifying the molecular structure, for instance by replacing keto groups with cyanoylidene groups, it is possible to decrease the hole mobility and increase the electron mobility, leading to more balanced charge transport. In certain bipolar molecules incorporating a 9-dicyanofluorenylidine group, a balanced charge mobility has been recorded with a hole mobility of 1.2 x 10⁻⁷ cm²/V·s and a comparable electron mobility.

Influence of Molecular Packing and Morphology on Charge Transport

The arrangement of molecules in the solid state, known as molecular packing, has a profound impact on charge transport properties. rsc.org In thin films, the morphology, which includes the degree of crystallinity and the orientation of the polymer chains, plays a crucial role. Efficient π-π stacking between adjacent fluorene units provides pathways for charge carrier hopping, and thus enhances mobility. researchgate.net

Studies have shown that for some fluorenone derivatives, which are structurally related to fluorene, the formation of a three-dimensional molecular packing network can suppress molecular motions and lead to aggregation-induced emission (AIE) properties. rsc.org The quality and efficiency of OLEDs made from fluorene derivatives have been shown to depend critically on the stacking mode of the fluorene motif. nih.gov The choice of alkyl or other substituent groups at the C-9 position significantly influences the packing mode of fluorene-based molecules. nih.gov

For semiconducting polymers, temperature can also influence molecular packing and, consequently, charge transport. As temperature increases, changes in the lattice vibrations can affect the π-π stacking distance, which in turn can hinder charge carrier hopping. researchgate.net Understanding the relationship between molecular packing and charge transport is therefore essential for designing and fabricating thermally stable and efficient organic electronic devices. researchgate.net

Exciton (B1674681) Dynamics and Energy Transfer Phenomena in 2,9-Dibromo-9H-fluorene-Based Materials

The photophysical and electronic characteristics of materials derived from 2,9-Dibromo-9H-fluorene are fundamentally governed by the behavior of excitons—electron-hole pairs generated upon photoexcitation. The presence and position of the two bromine atoms, one on the fluorene ring (C2) and one on the bridging carbon (C9), significantly influence the electronic structure, spin-orbit coupling, and consequently, the pathways for exciton relaxation and energy transfer. While specific research focusing exclusively on 2,9-Dibromo-9H-fluorene is limited, the principles of exciton dynamics can be understood by examining analogous brominated and substituted fluorene systems.

Singlet and Triplet Exciton Management

In organic semiconducting materials, the absorption of a photon creates a short-lived, spin-paired singlet exciton (S₁). The management of these singlet excitons and their spin-uncorrelated triplet counterparts (T₁) is crucial for determining the efficiency and application of a material in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).

The fate of the singlet exciton includes several competing pathways:

Radiative Decay (Fluorescence): The exciton can decay back to the ground state (S₀) by emitting a photon, a process known as fluorescence. The efficiency of this process is measured by the photoluminescence quantum yield (PLQY).

Non-Radiative Decay: The exciton can decay without emitting light, primarily through internal conversion or other quenching mechanisms.

Intersystem Crossing (ISC): The singlet exciton can convert into a triplet exciton (S₁ → T₁).

Triplet excitons are "dark" states, meaning they cannot radiatively decay back to the singlet ground state directly. However, their management is critical. In fluorescent OLEDs, triplet excitons are typically wasted, limiting the theoretical internal quantum efficiency to 25%. In contrast, technologies like phosphorescent OLEDs and Thermally Activated Delayed Fluorescence (TADF) are specifically designed to harvest this triplet population.

In fluorene-based polymers, excitons are not static. They can migrate along the polymer chain or hop between chains. Studies on poly(9,9-dioctyl)fluorene (PFO), a well-researched analogue, have shown that triplet excitons can migrate over significantly larger distances than singlet excitons at room temperature. This mobility allows triplets to find lower-energy trap sites, such as aggregated domains known as β-phases, which can influence the emission characteristics of the material. The substitution at the C9 position in 2,9-Dibromo-9H-fluorene would directly impact the polymer backbone's conformation and packing, thereby affecting these migration and trapping dynamics.

Inter-System Crossing and Reverse Inter-System Crossing in Emissive Layers

Intersystem Crossing (ISC):

The conversion of a singlet exciton to a triplet exciton (S₁ → T₁) is known as intersystem crossing. The rate of this process (k_ISC) is significantly enhanced by the presence of heavy atoms, such as bromine, due to increased spin-orbit coupling. This "heavy-atom effect" is a well-established principle in photochemistry. In materials based on 2,9-Dibromo-9H-fluorene, the two bromine atoms are expected to promote efficient ISC. Research on multi-brominated eumelanin (B1172464) monomers has shown that increased bromination leads to higher triplet quantum yields and faster ISC rates. nih.gov

However, the molecular geometry also plays a crucial role. Studies on fluorenone, a planar aromatic ketone, revealed that its ISC rate is surprisingly slow despite favorable electronic coupling. researchgate.net The planarity of the molecule was found to limit the exploration of specific molecular configurations where the singlet and triplet potential energy surfaces cross, thereby hindering the transition. researchgate.net This suggests a complex interplay between the heavy-atom effect and the structural rigidity imposed by the fluorene unit in determining the ultimate ISC efficiency.

Reverse Intersystem Crossing (RISC):

Reverse intersystem crossing (T₁ → S₁) is the process by which "dark" triplet excitons are converted back into emissive singlet excitons. This process is the cornerstone of Thermally Activated Delayed Fluorescence (TADF). For efficient RISC to occur, the energy difference between the lowest singlet and triplet states (ΔE_ST) must be very small (typically < 0.2 eV) to allow for thermal energy to overcome the gap.

Materials designed for TADF often employ a donor-acceptor (D-A) architecture to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which minimizes the ΔE_ST. While 2,9-Dibromo-9H-fluorene itself is not a classic D-A molecule, it can be incorporated as a building block into more complex structures designed for TADF. The rate of RISC (k_RISC) is a critical parameter for the performance of TADF-OLEDs. Strategies to accelerate this rate include:

Excited-State Engineering: Modulating the electronic character of molecular units to decrease ΔE_ST and increase spin-orbital coupling. nih.gov

Vibronic Coupling: Utilizing resonant coupling between electronic states and specific vibrational modes to enhance the spin-flip transition. ossila.com

Environmental Control: The dielectric properties of the surrounding host material can significantly reduce the activation energy for RISC in polar TADF emitters. tcichemicals.com

In the context of 2,9-Dibromo-9H-fluorene derivatives, the bromine atoms would primarily enhance ISC, which is generally unfavorable for TADF as it competes with the desired RISC pathway for triplet harvesting. Therefore, molecular designs would need to carefully balance the heavy-atom effect with the requirement of a small ΔE_ST.

Table 1: Representative Photophysical Properties of Fluorene-Based Emitters

| Compound/System | Emission Peak (nm) | ΔE_ST (eV) | k_RISC (s⁻¹) | Application Context |

| pICz-TPT | 449 | Low | 1.11 x 10⁴ | Blue TADF-OLED Emitter |

| DABNA-1 | 474 | 0.144 | 1.05 x 10⁴ | Blue MR-TADF Emitter |

| Fluorenone | - | ~0.4 | Slow | ISC Study |

This table presents data from various fluorene-based systems to illustrate the range of properties discussed. pICz-TPT and DABNA-1 are examples of advanced TADF emitters. Data for pICz-TPT from nih.gov, DABNA-1 from ossila.com, and Fluorenone from researchgate.net.

Förster Resonance Energy Transfer (FRET) in Blended Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor molecule transfers its energy to a ground-state acceptor molecule. This energy transfer is highly distance-dependent, occurring typically over a range of 1-10 nanometers. The efficiency of FRET relies on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.

In materials science, FRET is a powerful tool for tuning the emission color of OLEDs. A common strategy involves blending a small amount of a guest emitter (acceptor) into a host material (donor). When the host is excited, instead of emitting its own light, it efficiently transfers its energy to the guest, which then emits light at its characteristic longer wavelength.

Polyfluorenes are excellent host materials for FRET-based systems due to their high PLQY and blue emission. For instance, highly efficient red-emitting devices have been created by blending a red-emissive polyfluorene copolymer (acceptor) into a green-emissive polyfluorene host (donor). rsc.org In this system, a high FRET efficiency of approximately 80% was achieved, with a calculated Förster radius (the distance at which FRET efficiency is 50%) of 5.32 nm. rsc.org

Copolymers based on 2,9-Dibromo-9H-fluorene could serve as either the host or guest in a blended system. If used as a host, its blue emission could be used to excite green, yellow, or red-emitting dopants. The specific substitution pattern and resulting photophysical properties would determine its suitability. The efficiency of FRET in such a blend would be governed by:

The PLQY of the 2,9-Dibromo-9H-fluorene-based donor.

The spectral overlap integral between the donor's emission and the acceptor's absorption.

The distance between donor and acceptor molecules, which is controlled by the doping concentration in the blend.

Applications of 2,9 Dibromo 9h Fluorene and Its Polymeric Derivatives in Optoelectronic and Functional Devices

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Fluorene-based materials are cornerstones in the fabrication of OLEDs and PLEDs, prized for their thermal stability, chemical robustness, and strong luminescence. A key design feature is the functionalization at the C9 position, which enhances solubility and prevents molecular aggregation that can quench light emission.

Active Layer Components for Blue, Green, and White Emission

Polyfluorenes, which are polymers synthesized from fluorene (B118485) monomers, are particularly renowned for their efficient and pure blue emission, a notoriously difficult color to achieve with stability in OLEDs. ossila.com This blue light originates from the wide energy bandgap of the fluorene unit. mdpi.com However, a persistent challenge with blue-emitting polyfluorenes is the gradual appearance of a lower-energy green emission band during device operation, often attributed to the formation of fluorenone defects at the C9 position.

To generate other colors and achieve white light emission, a common and effective strategy is the copolymerization of fluorene units with other aromatic monomers that possess smaller energy bandgaps. This allows for intramolecular energy transfer from the fluorene host to the comonomer "guest," resulting in light emission from the guest unit. By carefully incorporating small percentages of green or red-emitting comonomers into a polyfluorene backbone, the emission color can be precisely tuned. A balanced combination of blue, green, and red-emitting units within the polymer chain can produce high-quality white light.

Significant research efforts are also dedicated to developing fluorene-based copolymers that maintain stable blue emission. The incorporation of bulky structural units, such as spirobifluorene, has been shown to effectively suppress molecular aggregation and the associated undesirable green emission, leading to more spectrally stable blue PLEDs.

Hole Transport Layers and Electron Transport Layers

Beyond their primary role as light emitters, fluorene derivatives are increasingly being engineered for charge transport functions in OLEDs. ossila.com The intrinsic charge carrier mobility of the fluorene structure makes it a versatile scaffold for both hole transport layers (HTLs) and electron transport layers (ETLs). mdpi.comossila.com

To create effective HTLs , fluorene is often copolymerized with electron-rich moieties like triarylamines. rsc.org These materials facilitate the efficient injection of holes from the anode and their transport to the emissive layer. rsc.org For instance, a fluorene-based HTM, 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene, has been used to achieve high external quantum efficiencies (EQEs) of 26.4% in green phosphorescent OLEDs, with minimal efficiency roll-off. rsc.org Another study reported that an OLED using the fluorene derivative 2M-DDF as the HTL achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A. mdpi.com

For ETLs , the fluorene unit is combined with electron-deficient molecules such as oxadiazoles, triazoles, or siloles. semanticscholar.org These materials possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels, which reduces the energy barrier for electron injection from the cathode and promotes efficient electron transport. semanticscholar.org

Table 1: Performance of OLEDs with Fluorene-Based Hole Transport Layers

| Device with HTM | Maximum Current Efficiency (CE) | Turn-on Voltage (V) | Maximum Luminance (L) |

|---|

This table presents performance data for an OLED device utilizing a fluorene-based derivative as the hole-transport layer, as reported in a study on fluorene-based hole-transporting materials. mdpi.com The device structure was ITO/HTL/Alq3/LiF/Al.

Device Architecture Optimization and Performance Enhancement

The introduction of specialized layers, such as a hole injection layer (HIL) and an electron injection layer (EIL), can dramatically enhance device efficiency and operational lifetime. ossila.com These layers work by reducing the energy barriers for charge injection from the electrodes, leading to a more balanced population of holes and electrons within the emissive layer and thus a higher probability of radiative recombination. ossila.com

Furthermore, the morphology of the active polymer film is a critical factor. Post-deposition treatments like thermal annealing or solvent vapor annealing are frequently used to optimize the nanoscale morphology of fluorene-based polymer films. These processes can improve intermolecular packing and charge carrier pathways, resulting in enhanced charge transport and superior device performance.

Organic Photovoltaics (OPVs) and Polymer Solar Cells

In the field of solar energy, derivatives of 2,9-Dibromo-9H-fluorene have proven to be highly effective as both electron donor and acceptor materials within the active layer of organic solar cells. The chemical adaptability of the fluorene structure allows for the creation of materials with tailored absorption profiles and energy levels, which are critical for efficient solar energy conversion. nih.gov

Donor and Acceptor Materials in Bulk Heterojunction Devices

The bulk heterojunction (BHJ) is the most prevalent architecture for polymer solar cells, featuring an interpenetrating network of an electron-donating polymer and an electron-accepting material.

Fluorene-based copolymers are widely employed as donor materials in BHJ devices. rsc.org By copolymerizing fluorene with various electron-donating or electron-accepting units, chemists can precisely control the polymer's electronic properties. This "donor-acceptor" (D-A) copolymer design strategy helps to broaden the material's absorption spectrum, allowing it to harvest more photons from sunlight. rsc.orgrsc.org For instance, a D-A polymer based on 9,9-dioctylfluorene, when blended with a fullerene acceptor, achieved a power conversion efficiency (PCE) of 6.2% without requiring solvent additives or thermal annealing. nih.gov In another study, a fluorinated polymer (PBFO-F) based on an oxime-functionalized fluorene unit, when paired with the non-fullerene acceptor Y6, yielded a high PCE of 10.71%. rsc.org

While less common, fluorene derivatives have also been engineered to function as acceptor materials . A non-fullerene acceptor featuring a 9,9′-spirobi[9H-fluorene] (SBF) core and four peripheral perylenediimide (PDI) units demonstrated a low-lying LUMO level of -4.11 eV and strong light absorption. rsc.org When paired with the donor polymer PTB7-Th, solar cells using this acceptor achieved a PCE of 5.34%. rsc.org

Table 2: Performance of OPVs with Fluorene-Based Donor Polymers

| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|---|

| Fluorene-based D-A polymer | PC70BM | 6.2% | - | - | - |

| PBFO-F | Y6 | 10.71% | 0.84 V | 23.17 mA/cm² | 55.2% |

This table summarizes the performance of organic photovoltaic devices using different fluorene-based donor polymers. The data highlights the impact of polymer design and the choice of acceptor on the final device efficiency. rsc.orgnih.gov

Interface Layer Engineering for Improved Efficiency

The efficiency of OPVs is highly sensitive to the quality of the interfaces between the active layer and the charge-collecting electrodes. fau.de Interfacial layers are crucial for optimizing charge extraction, minimizing energy losses, and preventing charge recombination at these interfaces.

Conversely, fluorene-based polymers can serve as hole transport layers between the transparent anode (often indium tin oxide, ITO) and the BHJ active layer. fau.deacs.org These layers facilitate hole collection at the anode while simultaneously blocking electrons, which reduces leakage currents and improves the fill factor and PCE of the solar cell. Recently, a crosslinkable fluorene-based material (DTODF-4F) was used as an additive in a PM6:Y6 active layer, which not only improved the PCE to 16.1% but also enhanced the morphological and thermal stability of the device. acs.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of modern flexible electronics, and the performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the channel material. Polyfluorene derivatives, synthesized from monomers like 2,9-Dibromo-9H-fluorene, have emerged as promising candidates for this critical component.

Semiconducting Channel Materials

Polyfluorenes are a class of conjugated polymers that can be readily processed from solution, making them suitable for large-area and low-cost fabrication of electronic devices on flexible substrates. ossila.com The fluorene unit itself provides a rigid and planar structure, which is beneficial for charge transport. iitk.ac.in The bromine atoms in 2,9-Dibromo-9H-fluorene serve as reactive handles for polymerization reactions, most commonly Suzuki or Yamamoto coupling, to create high-molecular-weight polymers. ossila.comiitk.ac.in

The substitution at the C9 position of the fluorene monomer is a key feature that allows for the tuning of the polymer's properties. By attaching various alkyl or other functional groups at this position, the solubility and processability of the resulting polyfluorene can be significantly improved without inducing large steric hindrance in the polymer backbone. iitk.ac.in This facile modification enables the design of polymers with tailored properties for specific OFET applications. While much of the research has focused on polymers derived from 2,7-dibromofluorene (B93635), the principles of using dibromofluorene monomers as building blocks for semiconducting polymers are directly applicable to the 2,9-isomer.

Influence of Molecular Structure on Charge Carrier Mobility

The charge carrier mobility (µ) is a critical parameter for OFETs, as it dictates the switching speed and current-carrying capacity of the transistor. semanticscholar.orgrsc.org The molecular structure of the polyfluorene has a profound impact on this property. Key factors include the degree of π-conjugation, molecular planarity, and intermolecular packing. semanticscholar.org

The introduction of different chemical moieties into the polyfluorene backbone through copolymerization can significantly alter the electronic properties and, consequently, the charge carrier mobility. For instance, creating donor-acceptor (D-A) copolymers is a common strategy to tune the band gap and energy levels of the semiconductor. 20.210.105 The arrangement of the polymer chains in the solid state is also crucial. A higher degree of order and strong intermolecular π-π stacking facilitate efficient charge hopping between polymer chains, leading to higher mobility. aps.orgresearchgate.net The formation of a well-ordered β-phase in poly(9,9-dioctylfluorene) has been shown to create an energetically favorable environment for charge carriers, resulting in enhanced mobility compared to the amorphous glassy phase. aps.orgresearchgate.net

The specific substitution pattern on the fluorene ring, such as in the case of the 2,9-dibromo isomer versus the more common 2,7-dibromo isomer, can influence the polymer's conformation and packing, thereby affecting the charge transport properties. nih.gov While specific charge carrier mobility data for polymers derived directly from 2,9-Dibromo-9H-fluorene are not widely reported, the general principles of structure-property relationships in polyfluorenes provide a strong framework for predicting their potential performance in OFETs. nih.govmdpi.com

Below is a table summarizing the charge carrier mobilities of various polyfluorene-based polymers, illustrating the impact of structural modifications.

| Polymer | OFET Configuration | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |

| P(DPP2DT-T2) | Top-gate, Bottom-contact | 1.51 | - | nih.gov |

| P(NDI2OD-Se2) | Top-gate, Bottom-contact | - | 0.85 | nih.gov |

| Poly(9,9-dioctylfluorene) (PFO) in β-phase | - | Enhanced | - | aps.orgresearchgate.net |

| Indolonaphthyridine Dimer (4) | OTS-modified SiO₂ | 0.42 | - | acs.org |

| Indolonaphthyridine Dimer (5) | PVA dielectric | 0.6 | - | acs.org |

Advanced Sensing and Imaging Platforms

The inherent fluorescence of polyfluorenes makes them excellent candidates for the development of sensitive and selective chemical and biological sensors. rsc.orgresearchgate.net The principle behind their sensing capability often relies on the modulation of their fluorescence upon interaction with an analyte.

Fluorescent Probes for Chemical and Biological Sensing

Polyfluorene-based fluorescent probes can be designed to detect a wide range of analytes, including metal ions, explosives, and biological molecules. oup.comnih.govnih.govnih.govull.es The sensing mechanism typically involves a "turn-off" or "turn-on" response. In a "turn-off" sensor, the fluorescence of the polymer is quenched upon binding of the analyte. oup.com Conversely, a "turn-on" sensor exhibits an increase in fluorescence intensity. nih.gov

The design of these sensors often involves the incorporation of specific recognition units as side chains or within the polymer backbone. These recognition units selectively bind to the target analyte, triggering a change in the electronic structure of the polyfluorene and thus altering its photophysical properties. For example, polyfluorenes functionalized with crown ethers have been used for the detection of metal ions. 20.210.105 The binding of a metal ion to the crown ether can induce a conformational change in the polymer, leading to a detectable change in its fluorescence. 20.210.105

While specific examples utilizing 2,9-Dibromo-9H-fluorene are not prevalent in the literature, the versatility of fluorene chemistry allows for the incorporation of various functional groups, suggesting that polymers derived from the 2,9-isomer could be tailored for specific sensing applications. rsc.orgresearchgate.net The development of fluorescent chemosensors is a rapidly advancing field, with ongoing efforts to improve sensitivity, selectivity, and response time. rsc.orgnih.gov

Material Development for Optical and Electrochemical Sensors

Beyond fluorescent probes, polyfluorene derivatives are also being explored for the development of other types of sensors. In the realm of optical sensors, these polymers can be integrated into devices like fiber optic sensors. rsc.org Their refractive index can change in response to external stimuli, providing a basis for sensing.

Electrochemical sensors represent another promising application area. acs.org By incorporating redox-active moieties or specific binding sites, polyfluorenes can be used to create electrodes that exhibit a change in their electrochemical properties upon interaction with a target analyte. For instance, the electrochemical post-functionalization of thiophene-fluorene copolymers has been demonstrated as a method to introduce phosphonate (B1237965) groups, which are attractive for chemical sensing applications due to their unique electronic properties. acs.org The ability to electrochemically tune the properties of fluorene-based polymers opens up possibilities for creating novel and highly sensitive electrochemical sensing platforms. nih.gov

Applications in Organic Photocatalysis and Energy Conversion

The tunable electronic properties and strong light absorption of conjugated polymers, including polyfluorenes, make them attractive materials for applications in photocatalysis and energy conversion. wikipedia.orgrsc.orgnih.govnih.govrsc.orgresearchgate.net

In the field of organic photocatalysis, conjugated polymers can act as heterogeneous photocatalysts, driving chemical reactions using visible light. rsc.orgnih.gov This is a more sustainable alternative to traditional metal-based catalysts. The photocatalytic activity of these polymers is dependent on their ability to absorb light, generate electron-hole pairs (excitons), and facilitate charge transfer to reactant molecules. The structure of the polymer can be tailored to optimize these properties. rsc.org

In energy conversion devices, such as organic solar cells, polyfluorene derivatives have been utilized as both electron donor and electron acceptor materials. wikipedia.org By copolymerizing fluorene with monomers that have different electron affinities, the band gap and energy levels of the resulting polymer can be precisely controlled to match the solar spectrum and facilitate efficient charge separation and transport. wikipedia.org The unique properties of polyfluorenes have led to their use in a variety of energy-related applications, highlighting their potential to contribute to the development of next-generation energy technologies.

Development of Conjugated Polymer Networks for Redox Reactions

There is a notable absence of specific studies on the use of 2,9-Dibromo-9H-fluorene in the development of conjugated polymer networks for redox reactions, such as those utilized in redox flow batteries or other energy storage systems. The research in this area predominantly utilizes polymers with extended π-conjugation to ensure efficient charge transfer and stability in different redox states, a feature more readily provided by 2,7-linked fluorene polymers.

Role in Hydrogen Evolution and Organic Transformations